
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds, which are known to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in angiogenesis. These pathways include the vascular endothelial growth factor (VEGF) pathway, the fibroblast growth factor (FGF) pathway, and the platelet-derived growth factor (PDGF) pathway.
Biochemical and Physiological Effects:
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide for lab experiments is its specificity for angiogenesis. It is a highly selective inhibitor of angiogenesis, which means that it does not affect other cellular processes. This makes it an ideal tool for studying the role of angiogenesis in cancer and other diseases.
One of the limitations of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide for lab experiments is its relatively low potency. It has been shown to be effective at inhibiting angiogenesis in vitro and in vivo, but it requires relatively high concentrations to achieve this effect. This can make it difficult to use in certain types of experiments, particularly those that require very low concentrations of compounds.
Future Directions
There are several potential future directions for research on N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide. One area of interest is the development of more potent analogs of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide that could be used at lower concentrations. Another area of interest is the combination of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide with other therapies, such as chemotherapy or radiation therapy, to enhance its anti-tumor effects. Finally, there is interest in using N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide in combination with other anti-angiogenic agents to achieve a more complete inhibition of angiogenesis in tumors.
Synthesis Methods
The synthesis of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves several steps, including the reaction of 3-acetylphenylsulfonamide with 2-ethoxyaniline to form the intermediate N-(3-acetylphenyl)-2-ethoxyaniline. This intermediate is then reacted with benzoyl chloride to form the final product, N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide.
Scientific Research Applications
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting angiogenesis, N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide can effectively starve tumors of the nutrients they need to grow and spread.
properties
IUPAC Name |
N-[5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-30-22-13-12-20(15-21(22)24-23(27)17-8-5-4-6-9-17)31(28,29)25-19-11-7-10-18(14-19)16(2)26/h4-15,25H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDUWJIPIVLVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

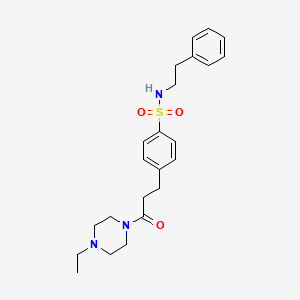

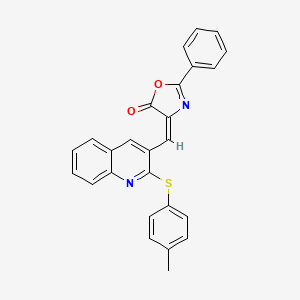
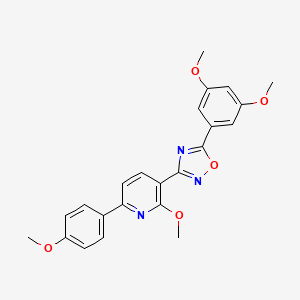

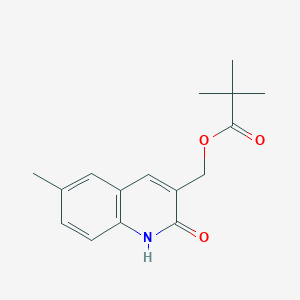
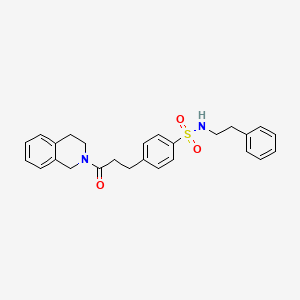
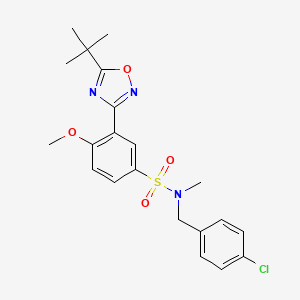


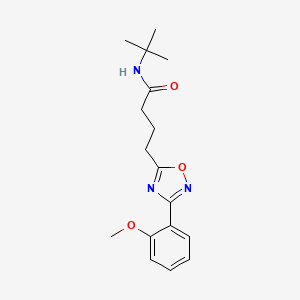
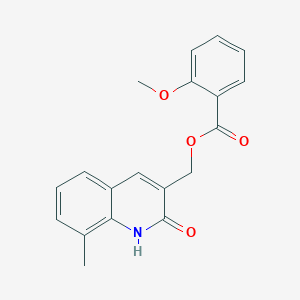
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)
